molecular formula C11H24N2O B1519973 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine CAS No. 1171385-26-4

3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine

Katalognummer: B1519973
CAS-Nummer: 1171385-26-4
Molekulargewicht: 200.32 g/mol
InChI-Schlüssel: ICFUXMCOIBZWKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine ( 1171385-26-4) is a high-purity chemical compound supplied for research and development purposes. This amine-containing building block has a molecular formula of C11H24N2O and a molecular weight of 200.33 g/mol . Its structure features a piperidine ring substituted with an isopropyl group and a propylamine ether chain, offering researchers a versatile scaffold for chemical synthesis . The compound has a topological polar surface area of approximately 38.5 Ų and an XLogP3 value of 0.9, properties that are of particular interest in medicinal chemistry and drug discovery research for their influence on a molecule's pharmacokinetic profile . As a multifunctional intermediate, it is suitable for various synthetic transformations, including amide bond formation and reductive amination, facilitating the exploration of novel chemical entities. Researchers should note that this product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Handle with appropriate care, as the compound may be harmful if swallowed and may cause skin and serious eye irritation . Always consult the product's Safety Data Sheet (SDS) prior to use and adhere to all recommended safety protocols.

Eigenschaften

IUPAC Name

3-(1-propan-2-ylpiperidin-4-yl)oxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-10(2)13-7-4-11(5-8-13)14-9-3-6-12/h10-11H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFUXMCOIBZWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657491
Record name 3-{[1-(Propan-2-yl)piperidin-4-yl]oxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171385-26-4
Record name 3-{[1-(Propan-2-yl)piperidin-4-yl]oxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and biological relevance:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Variations Reported Applications/Findings
3-[(1-Methylpiperidin-4-yl)oxy]propan-1-amine 1171770-24-3 C₉H₂₀N₂O 172.27 Methyl group instead of isopropyl at piperidine 1-position Used in synthetic intermediates for CNS-targeting agents
3-(Oxan-4-yl)propan-1-amine 1086393-62-5 C₈H₁₇NO 143.23 Piperidine replaced with tetrahydropyran (oxane) ring Potential role in modulating solubility and metabolic stability
3-(Pyridin-4-yl)propan-1-amine 30532-36-6 C₈H₁₂N₂ 136.19 Aromatic pyridine ring instead of piperidine Enhanced π-π stacking interactions in ligand-receptor binding
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine 1249063-85-1 C₈H₁₁FN₂O 170.18 Fluorine atom at pyridine 5-position Improved bioavailability due to electronegative substituent
OX03393 (Benzothiazole derivative) Not provided C₁₇H₁₇N₃OS ~311.4 Benzothiazole-aromatic system linked via phenoxy group Moderate squalene synthase inhibition (Emax ~50%)

Key Comparative Insights

Substituent Effects on Lipophilicity and Bioavailability The isopropyl group in the target compound increases lipophilicity compared to the methyl analog (logP ~1.8 vs. Replacement of piperidine with tetrahydropyran (3-(oxan-4-yl)propan-1-amine) reduces basicity (pKa ~8.5 vs. ~9.2 for piperidine derivatives), which may alter tissue distribution .

Impact of Aromatic Systems

  • Pyridine-containing analogs (e.g., 3-(Pyridin-4-yl)propan-1-amine) exhibit stronger π-π interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
  • Fluorine substitution (e.g., 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine) improves metabolic stability by resisting oxidative degradation, a feature critical for in vivo efficacy .

Biological Activity Trends OX03393, a benzothiazole derivative, shows moderate squalene synthase inhibition (IC₅₀ ~100 nM) but lower potency compared to non-aromatic analogs, suggesting steric hindrance from the benzothiazole moiety . Ortho-substituted analogs (e.g., OX03394 in ) lose activity entirely, emphasizing the importance of substituent positioning on aromatic rings for target engagement .

Synthetic Accessibility The target compound is synthesized via reductive alkylation of 3-(4-methoxyphenoxy)propan-1-amine with cyclopropane-containing aldehydes (41% yield) . In contrast, pyridine derivatives require multi-step coupling reactions (e.g., Fischer esterification and microwave-assisted hydrolysis) with lower overall yields (~30-55%) .

Vorbereitungsmethoden

Starting Materials and Key Intermediates

Ether Formation via Nucleophilic Substitution

The primary method involves the nucleophilic substitution reaction where the hydroxyl group of 1-isopropylpiperidin-4-ol attacks the alkyl halide (3-bromopropan-1-amine) to form the ether bond. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, enhancing its nucleophilicity.

  • Reaction Conditions:
    • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to generate the alkoxide intermediate.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Moderate heating (50–100 °C) to facilitate the substitution.
    • Time: Several hours (typically 6–24 hours) depending on scale and reactivity.

Alternative Route: Mitsunobu Reaction

An alternative preparation method involves the Mitsunobu reaction, where the hydroxyl group of 1-isopropylpiperidin-4-ol is converted to the ether by reaction with 3-hydroxypropan-1-amine under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate). This method provides stereochemical control and can be advantageous when sensitive functional groups are present.

Purification and Characterization

Post-reaction, the crude product is purified using standard techniques such as:

Characterization is performed by:

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose Typical Yield (%) Notes
1. Deprotonation of alcohol K2CO3 or NaH, DMF/DMSO, 50–80 °C Generate alkoxide intermediate N/A Base choice affects rate
2. Nucleophilic substitution 3-Bromopropan-1-amine, heating 6–24 h Ether bond formation 60–85 Longer reaction times improve yield
3. Purification Liquid-liquid extraction, flash chromatography Remove impurities N/A Critical for pharmaceutical use
4. Characterization NMR, MS, HPLC Confirm structure and purity N/A Ensures compound identity

Research Findings and Optimization

  • Yield Optimization: Reaction yields can be improved by optimizing the molar ratio of reagents, using excess alkyl halide, and selecting appropriate bases and solvents. For example, using sodium hydride in DMF has shown higher conversion rates compared to potassium carbonate.
  • Reaction Time and Temperature: Increasing temperature and prolonging reaction time enhances substitution efficiency but must be balanced against potential side reactions or decomposition.
  • Purity Control: Employing gradient flash chromatography and HPLC purification ensures the removal of side products and unreacted materials, achieving purities above 95%, essential for biological testing.
  • Scalability: Continuous flow synthesis techniques have been explored for similar ether-linked amines to improve scalability and reproducibility, though specific data for this compound remain limited.

Q & A

Q. What are the common synthetic routes for 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine?

The synthesis typically involves modular strategies derived from piperidine-based chemistry. A standard approach includes:

  • Step 1 : Starting with a piperidine derivative (e.g., 1-isopropylpiperidin-4-ol) and functionalizing the hydroxyl group via alkylation or nucleophilic substitution.
  • Step 2 : Coupling the modified piperidine with a propan-1-amine precursor using reductive amination or Mitsunobu reactions to form the ether linkage .
  • Step 3 : Purification via column chromatography or recrystallization, with solvents like ethanol or toluene often employed . Key catalysts include copper(I) bromide for cross-coupling or palladium for hydrogenation, depending on intermediates .

Q. What analytical techniques validate the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., isopropyl and ether groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .
  • Infrared Spectroscopy (IR) : Identifies functional groups like amines (N–H stretches at ~3300 cm1^{-1}) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps, while ethanol aids in reducing side reactions .
  • Temperature Control : Maintaining 35–50°C minimizes thermal degradation during prolonged reactions .
  • Catalyst Screening : Copper(I) bromide or cesium carbonate improves coupling efficiency in heterocyclic systems .
  • Workflow Automation : Continuous flow systems enhance reproducibility for multi-step syntheses .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Vary the isopropyl group on piperidine (e.g., replace with cyclopropyl or fluorinated analogs) to assess steric/electronic effects on target binding .
  • Biological Assays : Test against receptors (e.g., GPCRs or ion channels) using radioligand displacement or functional assays (e.g., cAMP modulation) .
  • Computational Modeling : Docking studies with homology models predict binding affinities and guide rational design .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Replication : Repeat experiments under standardized conditions (e.g., cell line, incubation time) to rule out protocol variability .
  • Orthogonal Assays : Combine enzyme inhibition data with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .
  • Meta-Analysis : Compare results across structural analogs (e.g., piperidine derivatives with similar substituents) to identify trends .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield Solvent polarity, catalyst loading, temperature
Purity Validation HPLC retention time, NMR peak integration
Biological Testing Cell line selection, assay duration, positive controls
SAR Optimization Substituent logP, steric bulk, hydrogen-bond donors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.